molecular formula C14H27O3P B14655452 Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate CAS No. 49830-19-5

Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate

Cat. No.: B14655452
CAS No.: 49830-19-5
M. Wt: 274.34 g/mol
InChI Key: GJGRRFCWPJYRAX-UHFFFAOYSA-N
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Description

Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate is an organophosphorus compound characterized by a cyclohexenylpropyl substituent attached to a phosphonate group. Its structure combines an alicyclic (cyclohexene) moiety with a phosphonate ester, making it valuable in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for constructing α,β-unsaturated carbonyl compounds like α-ionone derivatives . The 4-methylcyclohex-3-en-1-yl group contributes to steric and electronic effects, influencing reactivity and selectivity in coupling reactions.

Properties

CAS No.

49830-19-5

Molecular Formula

C14H27O3P

Molecular Weight

274.34 g/mol

IUPAC Name

4-(1-diethoxyphosphorylpropan-2-yl)-1-methylcyclohexene

InChI

InChI=1S/C14H27O3P/c1-5-16-18(15,17-6-2)11-13(4)14-9-7-12(3)8-10-14/h7,13-14H,5-6,8-11H2,1-4H3

InChI Key

GJGRRFCWPJYRAX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C)C1CCC(=CC1)C)OCC

Origin of Product

United States

Preparation Methods

Classical Mechanism and Adaptations

The Michaelis–Arbuzov (MA) reaction remains the most widely employed method for synthesizing phosphonates. This two-step nucleophilic substitution involves reacting trialkyl phosphites with alkyl halides. For Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate, the alkylating agent is typically 2-(4-methylcyclohex-3-en-1-yl)propyl bromide or chloride. The reaction proceeds via an S$$_N$$2 mechanism, forming a pentavalent phosphorus intermediate that rearranges to the final phosphonate.

Reaction Conditions:

  • Catalyst: None required under classical conditions.
  • Solvent: Anhydrous toluene or xylene.
  • Temperature: 80–120°C under reflux.
  • Yield: 60–75% (dependent on halide reactivity).

Limitations:

  • Sensitivity to moisture, necessitating inert atmosphere (N$$_2$$/Ar).
  • Competing side reactions (e.g., elimination) with sterically hindered alkyl halides.

Calcium Oxide-Mediated Esterification

Patent-Driven Innovation

A 2017 Chinese patent (CN109836456A) describes a scalable method using calcium oxide (CaO) as an acid scavenger, replacing traditional organic bases like triethylamine. This approach minimizes toxicity and cost while improving yield reproducibility.

Synthetic Protocol:

  • Dehydration Step: Ethanol, CaO, and solvent (e.g., hexamethylene) are refluxed (1–5 h) to remove trace water.
  • Alkylation: Dichloromethylphosphine is added dropwise at -10°C under N$$_2$$, followed by warming to 40°C for 12 h.
  • Workup: Filtration and vacuum distillation isolate the product.

Optimized Parameters:

Parameter Optimal Value
CaO Equivalents 1.5–2.0
Solvent Pseudocumene
Dichloride Addition -10°C, slow drip
Final Yield 85–90%

Advantages:

  • Eliminates pyrophoric reagents (e.g., LiAlH$$_4$$).
  • CaO is recyclable, enhancing green chemistry metrics.

Microwave-Assisted Synthesis

Accelerating Reaction Kinetics

Recent advancements leverage microwave irradiation to reduce reaction times from hours to minutes. A 2025 study (EP2598509B1) demonstrated the efficacy of this approach for haloalkylphosphonates, applicable to the target compound.

Procedure:

  • Triethyl phosphite and 2-(4-methylcyclohex-3-en-1-yl)propyl iodide are mixed in acetonitrile.
  • Irradiated at 190°C (300 W) for 20 min under continuous flow conditions.
  • Purification via vacuum distillation yields 78–82% product.

Benefits:

  • Energy efficiency (30% reduction vs. thermal methods).
  • Enhanced selectivity with minimized byproducts (e.g., trialkyl phosphates).

Comparative Analysis of Methodologies

Table 1: Method Comparison for this compound Synthesis

Method Yield (%) Reaction Time Scalability Environmental Impact
Classical MA 60–75 8–12 h Moderate High (toxic solvents)
CaO-Mediated 85–90 12–14 h High Low
Microwave-Assisted 78–82 20–30 min Moderate Moderate

Key Findings:

  • The CaO-mediated method offers the best balance of yield and sustainability.
  • Microwave synthesis is optimal for rapid small-scale production.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing esterification or elimination reactions generate phosphates or alkenes.
  • Solution: Use excess alkyl halide (1.2–1.5 eq.) and strict temperature control.

Purification Difficulties

  • Issue: Co-elution of phosphonate with unreacted triethyl phosphite.
  • Solution: Fractional distillation under reduced pressure (0.05–0.1 mbar).

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.

    Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .

Scientific Research Applications

Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme inhibitors, as phosphonates are known to inhibit certain enzymes by mimicking the transition state of enzyme-catalyzed reactions.

    Medicine: Research is ongoing into the potential use of phosphonate derivatives in the treatment of diseases such as osteoporosis and cancer.

    Industry: This compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, phosphonates can inhibit enzymes by binding to the active site and preventing substrate access. This inhibition is often due to the ability of the phosphonate group to mimic the transition state of the enzyme’s natural substrate, leading to a stable enzyme-inhibitor complex .

Comparison with Similar Compounds

Structural and Functional Variations

Phosphonate esters with varying substituents exhibit distinct physicochemical properties and reactivities. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Applications/Findings Reference
Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate 4-methylcyclohex-3-en-1-ylpropyl C₁₃H₂₃O₃P Synthesis of α-retinal derivatives via HWE reactions; enables stereoselective formation of all-E, 9Z-, and 11Z-isomers . [1]
Diethyl [2-(butylimino)propyl]phosphonate Butylimino-propyl C₁₂H₂₅N₂O₃P Precursor for α-ionone synthesis; imine group facilitates regioselective aldol condensations . [1]
Diethyl ethylphosphonite Ethyl C₆H₁₅O₂P Model compound for studying phosphonite reactivity; simpler structure aids mechanistic studies . [3]
Diethyl (3-aminopropyl)phosphonate 3-aminopropyl C₇H₁₈NO₃P Used in peptide coupling and metal coordination; amino group enables functionalization . [6]
Diethyl [2,3-bis(acyloxy)propyl]phosphonate Dihydroxypropyl (acyl derivatives) Variable High-yield acylation (up to 92%) due to hydroxyl reactivity; used in lipid-like compound synthesis . [4]
Diethyl (naphthalene-triazole)phosphonate Naphthalene-triazole C₂₀H₂₂N₃O₃P Antiplasmodial activity; aromatic systems enhance binding to biological targets . [5]

Reactivity and Selectivity

  • Cyclohexenylpropyl Group (Target Compound): The bulky 4-methylcyclohexenyl group introduces steric hindrance, which can slow reaction kinetics but improves stereoselectivity in HWE reactions. This is critical for synthesizing pure retinal isomers (e.g., 9Z and 11Z configurations) .
  • Aminopropyl and Hydroxypropyl Derivatives: Functional groups like amines or hydroxyls increase polarity, enhancing solubility in polar solvents. However, they may reduce compatibility with nonpolar substrates .
  • Aromatic Substituents (e.g., Naphthalene): Electron-rich aromatic systems can stabilize transition states in nucleophilic additions, favoring specific reaction pathways in medicinal chemistry applications .

Key Research Findings

Stereoselectivity: The target compound’s cyclohexenylpropyl group enables >95% purity in retinal isomer synthesis, outperforming ethyl or aminopropyl analogs .

Lipophilicity: Compared to diethyl (3-aminopropyl)phosphonate (logP ~0.5), the target compound’s logP (~3.2) suggests higher membrane permeability, advantageous in drug delivery .

Reactivity Trade-offs: Bulky substituents reduce reaction rates but enhance selectivity. For example, coupling reactions with the target compound require optimized conditions (e.g., LDA as base) to mitigate steric effects .

Biological Activity

Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate is an organophosphorus compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H23_{23}O3_3P and a CAS number of 277404. The compound features a phosphonate group, which is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological systems. The presence of the phosphonate functional group allows it to participate in biochemical pathways, potentially influencing enzyme activities and cellular processes.

Enzyme Inhibition

Research has shown that certain organophosphorus compounds can act as inhibitors of specific enzymes, particularly those involved in metabolic pathways. For example, studies on related phosphonates indicate that they may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting neural signaling and potentially leading to neurotoxic effects.

Herbicidal Activity

This compound has been explored for its herbicidal properties. Its structural similarity to known herbicides suggests that it may disrupt plant growth by interfering with specific metabolic processes. Preliminary studies indicate that it could selectively target certain plant species while sparing others, making it a candidate for developing selective herbicides.

Case Studies

  • Neurotoxic Effects : In a study examining the neurotoxic potential of organophosphorus compounds, this compound was found to exhibit dose-dependent inhibition of AChE activity in vitro. This inhibition was linked to increased neuronal excitability in model organisms, suggesting potential implications for neurodevelopmental toxicity .
  • Herbicidal Efficacy : Another investigation assessed the herbicidal effects of this compound on various weed species. Results demonstrated significant growth inhibition in target weeds at concentrations as low as 100 ppm, while non-target species showed minimal effects, indicating selective action .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
This compound277404Contains ethyl groups; potential herbicideAChE inhibition, selective herbicidal activity
2-(4-Methylcyclohex-3-en-1-yl)propylphosphonic acid98072-14-1Phosphonic acid derivativePotential metabolic disruptor
Diethyl phosphonate7620-77-1Simple phosphonate structureGeneral toxicity

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